![molecular formula C12H18O2 B14355112 {Ethoxy[(propan-2-yl)oxy]methyl}benzene CAS No. 92565-81-6](/img/structure/B14355112.png)
{Ethoxy[(propan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Ethoxy[(propan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features an ethoxy group and a propan-2-yloxy group attached to a benzene ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing ethers, including {Ethoxy[(propan-2-yl)oxy]methyl}benzene, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the corresponding alkoxide and benzyl halide under suitable conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . For this compound, a more specialized approach using the Williamson ether synthesis is preferred to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
{Ethoxy[(propan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether linkages.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
{Ethoxy[(propan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which {Ethoxy[(propan-2-yl)oxy]methyl}benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the conditions. Its molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethoxybenzene: Similar in structure but lacks the propan-2-yloxy group.
Propan-2-yloxybenzene: Similar but lacks the ethoxy group.
Methoxybenzene: Contains a methoxy group instead of ethoxy and propan-2-yloxy groups
Uniqueness
{Ethoxy[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of both ethoxy and propan-2-yloxy groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92565-81-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[ethoxy(propan-2-yloxy)methyl]benzene |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(14-10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
InChI Key |
JSBHFXBLBZQXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


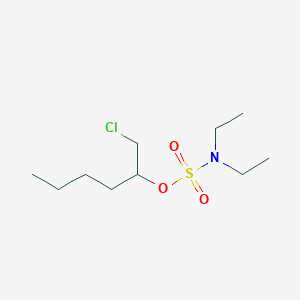
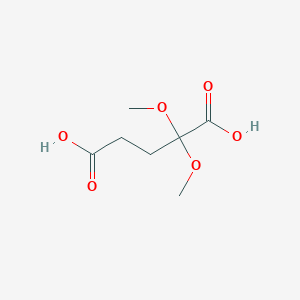
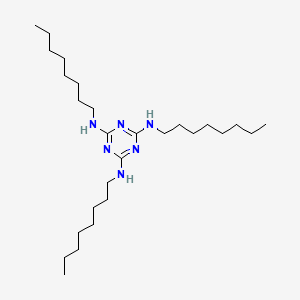
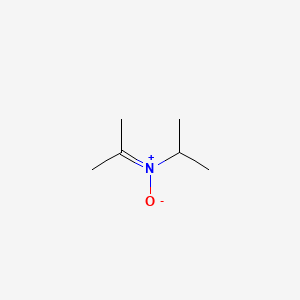
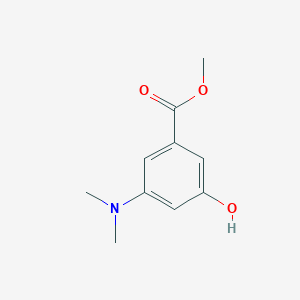
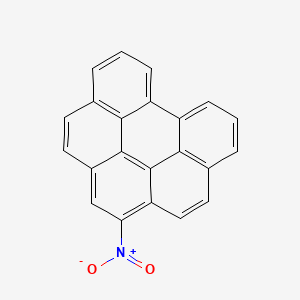
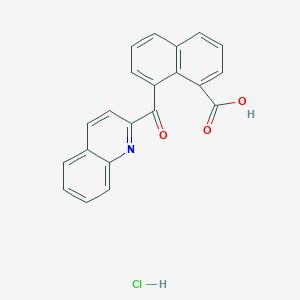
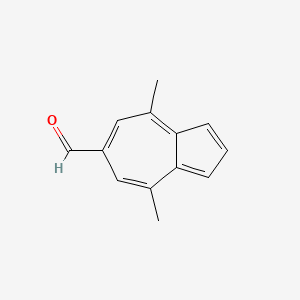

![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
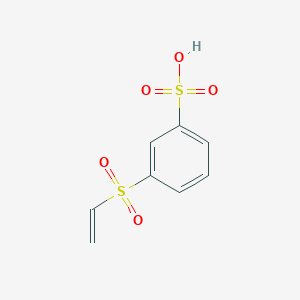
methanone](/img/structure/B14355121.png)
